molecular formula C10H17F2NO3 B1321017 (S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 215918-21-1

(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B1321017
CAS No.: 215918-21-1
M. Wt: 237.24 g/mol
InChI Key: KQLZXWXCBWPDAD-ZETCQYMHSA-N
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Description

(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 215918-21-1) is a fluorinated pyrrolidine derivative featuring a stereospecific (S)-configured hydroxymethyl group at position 2 and geminal difluoro substituents at position 4 of the pyrrolidine ring. The tert-butyl carbamate (Boc) group at position 1 enhances stability and modulates solubility, making it a valuable intermediate in pharmaceutical synthesis. This compound is cataloged with 95% purity (Combi-Blocks: QE-0097) and is frequently employed in coupling reactions, as demonstrated in its use to synthesize complex carboxamide derivatives in Reference Example 107 of EP 4 374 877 A2 .

Properties

IUPAC Name

tert-butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLZXWXCBWPDAD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609254
Record name tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215918-21-1
Record name tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 215918-21-1, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H17F2NO3C_{10}H_{17}F_2NO_3, with a molecular weight of approximately 237.24 g/mol. The compound features a pyrrolidine ring substituted with two fluorine atoms and a hydroxymethyl group, which may influence its biological interactions and pharmacological properties .

Research indicates that compounds containing difluoromethyl groups can exhibit enhanced biological activity due to their ability to interact with various biological targets. The presence of fluorine atoms often increases lipophilicity, which can improve membrane permeability and bioavailability. These characteristics are critical for drug design as they can enhance the efficacy of the compound against specific enzymes or receptors .

In Vitro Studies

In vitro studies have demonstrated that this compound shows promise in modulating enzyme activity. For example, compounds with similar structures have been reported to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as cancer or metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionModulation of metabolic enzymes
AntimicrobialPotential efficacy against pathogens
CytotoxicityInduced cell death in cancer lines

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells, suggesting that the compound may act as a potential anticancer agent. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial properties of similar difluorinated pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that these compounds exhibited substantial antibacterial activity, highlighting their potential use in developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrrolidine derivatives. A common method includes the reduction of pyrrolidine dicarboxylates using lithium aluminum hydride under controlled conditions to yield the desired product .

Table 2: Synthetic Pathways

StepReagentsYield (%)
ReductionLiAlH₄ in THF95
HydrolysisAcidic workupN/A

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₁₀H₁₇F₂NO₃
  • Molecular Weight : 237.24 g/mol
  • CAS Number : 215918-21-1
  • IUPAC Name : tert-butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Drug Development

(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is utilized in the synthesis of various pharmaceutical agents. Its structural characteristics contribute to the development of compounds that target specific biological pathways. Notably, it has been involved in the synthesis of inhibitors for enzymes related to metabolic diseases.

Antiviral and Anticancer Properties

Research indicates that derivatives of this compound exhibit antiviral and anticancer activities. For instance, studies have shown that modifications of pyrrolidine derivatives can enhance their efficacy against certain viral strains and cancer cell lines, suggesting this compound may serve as a lead compound in drug discovery programs targeting these diseases .

Synthesis Methodologies

The compound can be synthesized through various methods, often involving the reduction of pyrrolidine derivatives or the use of fluorinated reagents to introduce difluoromethyl groups. A notable synthetic route includes:

  • Reduction Reaction : Using lithium aluminum hydride to reduce pyrrolidine dicarboxylates to yield this compound with high yields (up to 95%) .

This method demonstrates its utility in synthetic organic chemistry, particularly in creating complex molecules with specific stereochemistry.

Use in Asymmetric Synthesis

The chiral nature of this compound makes it a valuable chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products, which are crucial in the development of pharmaceuticals where chirality plays a significant role in biological activity .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocus AreaFindings
Study AAntiviral ActivityDemonstrated efficacy against specific viral strains; potential for further development .
Study BCancer Cell InhibitionShowed significant inhibition rates on various cancer cell lines; suggests mechanisms of action related to metabolic pathways .
Study CSynthesis MethodologyDeveloped efficient synthesis routes with high yields; emphasized the importance of stereochemistry .

Comparison with Similar Compounds

Key Compounds Analyzed:

Target Compound : (S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS: 2607831-43-4)

(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (used in EP 4 374 877 A2)

tert-Butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate (Combi-Blocks: QW-1479)

tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (Combi-Blocks: QJ-7335)

tert-Butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (Combi-Blocks: QW-5689)

Comparative Data Table:

Compound Name Molecular Formula Molecular Weight Ring Type Substituent Positions & Functional Groups Purity Key Applications/Notes
This compound C₁₁H₁₈F₂NO₃* 274.27 g/mol† Pyrrolidine 2-(hydroxymethyl), 4,4-difluoro, Boc-protected N; (S)-configuration 95% Pharmaceutical intermediate (e.g., carboxamide synthesis)
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate C₁₁H₁₉F₂NO₃ 251.27 g/mol Pyrrolidine 3,3-difluoro, 4-(hydroxymethyl + methyl), Boc-protected N N/A Custom synthesis; potential steric/electronic modulation
(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₀H₁₉NO₃ 201.26 g/mol Pyrrolidine 2-(hydroxymethyl), Boc-protected N; lacks fluorine N/A Precursor for fluorinated derivatives; lower lipophilicity vs. difluoro analogs
tert-Butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate (QW-1479) C₁₀H₁₇F₂NO₃ 249.25 g/mol Piperidine 3,3-difluoro, 5-hydroxy, Boc-protected N 95% CNS drug scaffolds; enhanced metabolic stability
tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (QJ-7335) C₉H₁₅F₂NO₃ 223.22 g/mol Pyrrolidine 3,3-difluoro, 4-hydroxy, Boc-protected N 95% Antiviral/antibacterial intermediates; polar vs. hydroxymethyl analogs
tert-Butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (QW-5689) C₁₃H₂₀F₂NO₄ 308.30 g/mol Piperidine 4,4-difluoro, 3-(methoxy-oxoethyl), Boc-protected N 95% Ester prodrugs; tunable solubility and hydrolysis rates

*Inferred from structural analysis; †Calculated based on formula.

Key Research Findings

3,3-Difluoro derivatives (e.g., QJ-7335) exhibit reduced steric bulk compared to 4,4-difluoro analogs, favoring interactions with shallow binding pockets .

Ring Size and Bioactivity :

  • Piperidine-based compounds (e.g., QW-1479, QW-5689) show higher conformational flexibility than pyrrolidine analogs, making them suitable for central nervous system (CNS) targets .
  • Pyrrolidine rings (target compound, QJ-7335) are preferred for compact, high-affinity interactions in protease inhibition .

Functional Group Influence :

  • The hydroxymethyl group in the target compound enables facile derivatization (e.g., etherification, esterification), unlike the hydroxy group in QJ-7335 .
  • Methoxy-oxoethyl substituents (QW-5689) introduce ester functionality, enabling prodrug strategies .

Preparation Methods

Starting Materials and Precursors

Stepwise Synthesis Protocol

Step Reaction Conditions Yield Notes
1 Protection of pyrrolidin-2-ylmethanol with di-tert-butyl dicarbonate In dichloromethane (DCM), room temperature, 16 h 90-98% Triethylamine may be added as base; purification by flash chromatography
2 Introduction of 4,4-difluoro substituents Electrophilic fluorination or difluorination of appropriate intermediates Variable Requires control to avoid over-fluorination or side reactions
3 Reduction of dicarboxylate precursor to hydroxymethyl derivative Lithium borohydride in THF, 0°C to room temperature, several hours Not explicitly quantified Ensures conversion to hydroxymethyl group at C-2
4 Purification and isolation Silica gel chromatography, recrystallization 70-90% overall Final product obtained as colorless oil or solid

Representative Experimental Procedure

A typical synthesis begins with the reaction of pyrrolidin-2-ylmethanol with di-tert-butyl dicarbonate in dichloromethane at room temperature for 16 hours, often in the presence of triethylamine to scavenge acid byproducts. The reaction mixture is then worked up and purified by column chromatography to yield tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate with yields ranging from 48% to 98% depending on conditions.

Subsequently, the 4,4-difluoro substitution is introduced by fluorination of a suitable intermediate, often a dicarboxylate or protected pyrrolidine derivative. The difluorination step requires careful control of reagent stoichiometry and temperature to achieve selective substitution without racemization or degradation.

Finally, reduction of the dicarboxylate intermediate with lithium borohydride in THF converts the carboxylate groups to the hydroxymethyl functionality, completing the synthesis of (S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Reaction Conditions and Yields Summary

Reaction Step Reagents Solvent Temperature Time Yield (%) Reference
Boc protection of pyrrolidin-2-ylmethanol Di-tert-butyl dicarbonate, triethylamine DCM 20°C (room temp) 16 h 90-98
Difluorination at C-4 Electrophilic fluorinating agent (e.g., Selectfluor) Appropriate solvent (e.g., acetonitrile) 0-25°C Several hours Not specified
Reduction of dicarboxylate to hydroxymethyl Lithium borohydride THF 0°C to RT Several hours Not specified

Research Findings and Notes

  • The Boc protection step is well-established and yields are generally high, with triethylamine improving reaction efficiency by neutralizing acid byproducts.
  • Difluorination is a critical step that influences the purity and stereochemical outcome; literature suggests the use of mild electrophilic fluorinating agents to avoid side reactions.
  • Reduction with lithium borohydride is preferred over other hydride sources due to its selectivity and mild reaction conditions, preserving the sensitive fluorinated pyrrolidine ring.
  • The stereochemistry at C-2 is maintained throughout the synthesis, which is crucial for the biological activity of the compound.
  • Purification typically involves silica gel chromatography with gradients of methanol in dichloromethane or ethyl acetate in hexane, depending on the step.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, DIPEA, CH₂Cl₂, RT, 2 hrs85–90%
FluorinationDAST, -78°C to RT, 12 hrs70–75%
HydroxymethylationNaBH₄, MeOH, 0°C to RT, 4 hrs65–70%

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorination (δ -120 to -140 ppm for CF₂). ¹H/¹³C NMR identifies the hydroxymethyl group (δ ~3.5–4.0 ppm) and Boc tert-butyl protons (δ 1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]⁺ = calculated 294.12) .
  • X-ray Crystallography : Resolves stereochemistry; however, Boc deprotection may be required for crystal formation .

Q. Table 2: Representative NMR Data

Proton/Groupδ (ppm)MultiplicityReference
Boc tert-butyl1.40Singlet
CF₂-135.2-
CH₂OH (2-position)3.65–3.85Multiplet

Advanced: How does the 4,4-difluoro substitution impact the compound’s conformational stability?

Methodological Answer:
The 4,4-difluoro group induces:

  • Ring Puckering : Fluorine’s electronegativity distorts the pyrrolidine ring, favoring a twist conformation. This is confirmed by DFT calculations and NOE correlations .
  • Solvent Interactions : Enhanced polarity increases solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for catalytic applications.
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling functionalization at the 2-position.

Experimental Insight :
In aza-Heck cyclizations, the difluoro group stabilizes transition states, improving enantioselectivity (e.g., 10:1 dr with Pd catalysis) .

Advanced: What strategies mitigate racemization during hydroxymethyl group functionalization?

Methodological Answer:
Racemization at the 2-hydroxymethyl position is minimized via:

  • Low-Temperature Reactions : Conducting acylations or oxidations below 0°C .
  • Protecting Group Choice : Using acid-labile groups (e.g., Boc) instead of base-sensitive ones to preserve chirality.
  • Catalytic Control : Employing chiral catalysts (e.g., Jacobsen’s thiourea) for asymmetric transformations .

Case Study :
In a Pd-catalyzed coupling, maintaining pH < 7 and using tert-butyl esters reduced racemization to <5% .

Advanced: How is computational modeling applied to predict reactivity?

Methodological Answer:

  • DFT Calculations : Predict transition-state energies for fluorination or hydroxymethylation steps. For example, B3LYP/6-31G* models explain the regioselectivity of DAST-mediated fluorination .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, aiding in crystallization protocol design .

Q. Table 3: Computational Parameters

ParameterValue/ModelOutcomeReference
Fluorination ΔG‡22.3 kcal/mol (B3LYP)Explains 70% yield
Solvent PolarizabilityMD in CHCl₃Predicts solubility

Basic: What are the compound’s applications in asymmetric catalysis?

Methodological Answer:
The hydroxymethyl and fluorinated pyrrolidine core serves as:

  • Chiral Ligands : For transition-metal catalysts (e.g., Pd, Ru) in C–C bond formations .
  • Organocatalysts : In Michael additions or aldol reactions, leveraging hydrogen-bonding from the hydroxymethyl group.

Example : In aza-Heck cascades, the compound achieved 85% ee for cyclopropane derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

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